molecular formula C10H9F5N2O B8182849 3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide

3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B8182849
M. Wt: 268.18 g/mol
InChI Key: ICIRGYXITKQTHG-UHFFFAOYSA-N
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Description

3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of amino, difluoroethyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides and reagents that introduce the difluoroethyl and trifluoromethyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the amino group.

    Electrophilic aromatic substitution: to attach the trifluoromethyl group.

    Amidation reactions: to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation products: Nitro derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide stands out due to:

  • The presence of both difluoroethyl and trifluoromethyl groups , which impart unique chemical properties.
  • Its potential as an anti-tubercular agent , which is a significant area of research.

Properties

IUPAC Name

3-amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2O/c11-8(12)4-17-9(18)5-1-6(10(13,14)15)3-7(16)2-5/h1-3,8H,4,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIRGYXITKQTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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